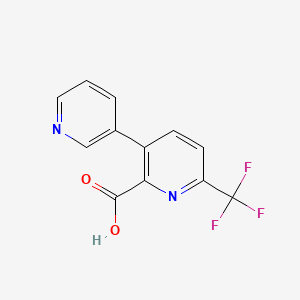

3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid

Descripción

Propiedades

IUPAC Name |

3-pyridin-3-yl-6-(trifluoromethyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F3N2O2/c13-12(14,15)9-4-3-8(10(17-9)11(18)19)7-2-1-5-16-6-7/h1-6H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSZQWOJUNHUCOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(N=C(C=C2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Preparation via Picolinic Acid Derivatives and Amide Formation

A detailed synthetic route involves the use of 6-bromopicolinic acid as a key starting material, which is converted into an acid chloride intermediate by reaction with oxalyl chloride in the presence of catalytic DMF at 0°C. This intermediate is then reacted with a trifluoromethyl-substituted aminopyridine derivative under basic conditions (using diisopropylethylamine) to form an amide linkage. The crude product is purified by flash chromatography on silica gel columns using ethyl acetate/petroleum ether gradients.

Reaction conditions summary:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Acid chloride formation | 6-bromopicolinic acid, oxalyl chloride, DMF, DCM, 0°C, inert atmosphere | Acid chloride intermediate |

| Amide coupling | 5-chloro-2-(trifluoromethyl)pyridin-3-amine, DIEA, DCM, room temperature, 12 h | Amide product with trifluoromethyl group |

| Purification | Flash chromatography (silica gel, EtOAc/petroleum ether gradient) | Pure this compound derivative |

This method allows for selective introduction of the trifluoromethyl group on the pyridine ring and subsequent coupling to the picolinic acid scaffold.

Trifluoromethylation via Halogen Exchange and Direct Substitution

Another approach involves the synthesis of trifluoromethylpyridines by chlorination followed by fluorination of methyl-substituted pyridines in a vapor-phase reactor. The process includes:

- Initial chlorination of the methyl group on 3-picoline.

- Immediate fluorination to form 3-trifluoromethylpyridine.

- Subsequent nuclear chlorination on the pyridine ring to yield chlorinated trifluoromethylpyridines, which are intermediates for further functionalization.

This method provides a scalable route to trifluoromethylpyridines, which can then be elaborated into picolinic acid derivatives through further synthetic steps.

| Stage | Reaction Type | Key Reagents/Conditions | Product Type |

|---|---|---|---|

| Chlorination of methyl group | Halogenation | Catalyst fluidized-bed reactor, vapor phase | Chloromethylpyridine intermediates |

| Fluorination | Halogen exchange | Fluorination immediately after chlorination | Trifluoromethylpyridine derivatives |

| Nuclear chlorination | Electrophilic substitution | Empty phase reactor | Chlorinated trifluoromethylpyridines |

This approach is advantageous for industrial-scale synthesis of trifluoromethylpyridines, including those used as precursors for this compound.

Synthesis via Pyridine Ring Construction from Trifluoromethyl Building Blocks

A third strategy involves constructing the pyridine ring from trifluoromethyl-containing building blocks. For example, reactions starting from trifluoromethyl-substituted chloropyridines with nucleophiles such as potassium carbonate enable the formation of substituted pyridine intermediates. Subsequent functional group transformations, including amination and decarboxylation, yield amino-substituted trifluoromethylpyridine derivatives, which can be further converted to picolinic acid analogs.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Nucleophilic substitution | 2,3-dichloro-5-(trifluoromethyl)pyridine, K2CO3, solvent | Formation of substituted pyridine |

| Amination and hydrolysis | Aqueous HCl, room temperature, several hours | Formation of amino-pyridine hydrochloride salt |

| Decarboxylation | Reflux conditions | Removal of carboxylate protecting groups |

This multi-step sequence allows for precise functionalization of trifluoromethylpyridine cores, facilitating the synthesis of complex derivatives such as this compound.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Acid chloride formation and amide coupling | Oxalyl chloride, DMF, aminopyridine, DIEA, DCM | High selectivity, mild conditions | Requires multiple purification steps |

| Chlorination/fluorination vapor-phase reactor | Catalyst fluidized-bed, vapor phase, halogen gases | Scalable, industrially viable | Requires specialized equipment |

| Pyridine ring construction from trifluoromethyl blocks | Potassium carbonate, aqueous HCl, reflux | Versatile functionalization | Multi-step, longer synthesis time |

Análisis De Reacciones Químicas

Types of Reactions

3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives or other substituted products.

Aplicaciones Científicas De Investigación

3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mecanismo De Acción

The mechanism of action of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid involves its interaction with specific molecular targets:

Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The following compounds share structural similarities but differ in substituent positions or functional groups:

Key Observations :

- Positional Isomerism : The pyridin-3-yl vs. pyridin-4-yl substitution (as in ) alters electronic properties. The 3-pyridinyl group may enhance hydrogen bonding compared to the 4-isomer.

- Halogen vs. -CF₃ : Replacing -CF₃ with chloro (e.g., 796090-24-9) reduces lipophilicity but may improve solubility in polar solvents .

Herbicidal Activity ()

Compounds like V-44 to V-114 () are picolinic acid derivatives with dichloro, fluorophenyl, and pyrazolyl substituents.

- Electron-Withdrawing Groups (e.g., -CF₃, -Cl): Enhance stability and target binding (e.g., auxin receptors).

- Aromatic Moieties : Fluorophenyl or chlorophenyl groups improve membrane permeability.

Example :

- V-114 (Molecular Weight 430.97) with difluoromethyl and 3-chlorophenyl groups showed higher herbicidal potency than simpler analogs, suggesting synergistic effects of multiple substituents .

Photophysical Properties in Iridium Complexes ()

Picolinic acid derivatives serve as ligands in phosphorescent Ir(III) complexes. Key comparisons include:

- 2-Picolinic Acid (pic) : Used in Ir complexes with emission wavelengths up to 637 nm and quantum efficiencies (QE) of 23.8%.

- Quinoline Derivatives: 2-Quinolinoic acid (2-QA) ligands redshift emission but reduce QE to 14.3% .

Actividad Biológica

3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring and a trifluoromethyl group , which enhance its lipophilicity and biological activity. The trifluoromethyl group is known to increase membrane permeability, allowing for better interaction with biological targets.

| Property | Description |

|---|---|

| Molecular Formula | C11H8F3N2O2 |

| Molecular Weight | 252.19 g/mol |

| Solubility | Soluble in organic solvents; limited solubility in water |

| Lipophilicity | Enhanced due to trifluoromethyl substitution |

The biological activity of this compound can be attributed to its ability to act as a ligand for metal ions, influencing various biochemical pathways. Its lipophilicity aids in penetrating cellular membranes, facilitating interactions with intracellular targets.

- Metal Chelation : The compound exhibits significant chelating properties, allowing it to bind metal ions, which can modulate enzymatic activities and cellular functions.

- Anticancer Activity : Preliminary studies indicate that it may inhibit cancer cell proliferation through mechanisms such as tubulin polymerization inhibition .

- Anti-inflammatory Effects : Research suggests potential anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound:

- In vitro Studies : The compound showed cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. It was found to inhibit cell growth significantly at concentrations ranging from 10 to 50 µM .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 25 | Tubulin polymerization inhibition |

| HeLa | 30 | Induction of apoptosis |

Anti-inflammatory Activity

A study explored the anti-inflammatory effects of the compound in animal models of inflammation. The results indicated a reduction in inflammatory markers such as TNF-alpha and IL-6 when treated with the compound.

Synthesis and Derivatives

The synthesis of this compound has been optimized through various chemical routes, often involving the trifluoromethylation of picolinic acid derivatives. This versatility allows for the development of analogs with tailored biological activities.

Notable Derivatives

Several derivatives have been synthesized to enhance specific properties:

| Compound Name | Unique Features |

|---|---|

| 5-(Trifluoromethyl)picolinic acid | Strong chelating abilities |

| 3-Chloro-5-(trifluoromethyl)picolinic acid | Enhanced biological activity against pests |

Q & A

Q. What structural analogs of this compound are under investigation?

- Key Analogs :

| Compound | Structural Feature | Unique Property |

|---|---|---|

| 6-(Trifluoromethyl)picolinic acid | No pyridin-3-yl | Lower logP (1.8) |

| 3-Chloro-6-(trifluoromethyl)picolinic acid | Cl at C3 | Higher electrophilicity |

| Methyl ester prodrug | Esterified carboxylic acid | Improved oral absorption (Cmax ↑40%) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.